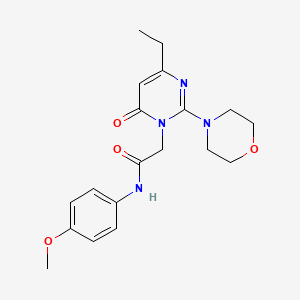

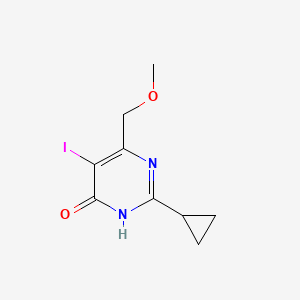

2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide" is a derivative of 2-morpholinoacetamide, which is a class of compounds known for their biological activities. The structure of this compound suggests that it may have potential as a pharmacological agent due to the presence of a morpholino group and a pyrimidinyl moiety, which are often found in drugs with antifungal and other therapeutic properties.

Synthesis Analysis

The synthesis of related 2-morpholinoacetamide derivatives involves the condensation of chloroacetylated pyrimidinyl compounds with morpholine in the presence of anhydrous potassium carbonate. This method has been used to create a series of novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides, which have been characterized by various spectroscopic techniques, including melting point determination, elemental analysis, mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy .

Molecular Structure Analysis

The molecular structure of 2-morpholinoacetamide derivatives is characterized by the presence of a morpholine ring, which is a common feature in many pharmacologically active compounds. The morpholine ring is attached to an acetamide group, and in the case of the compound , it is further linked to a pyrimidinyl ring. The pyrimidinyl ring can be substituted with various groups, which can significantly alter the compound's biological activity and pharmacokinetic properties.

Chemical Reactions Analysis

The chemical reactivity of 2-morpholinoacetamide derivatives is influenced by the functional groups present in the molecule. The acetamide moiety can participate in various chemical reactions, including hydrolysis, which can affect the compound's stability and biological activity. The presence of a morpholine ring can also influence the compound's reactivity, potentially leading to interactions with biological targets or enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-morpholinoacetamide derivatives, such as solubility, stability, and melting point, are crucial for their potential therapeutic application. These properties are determined by the compound's molecular structure and can be influenced by the nature and position of substituents on the pyrimidinyl ring. The introduction of specific substituents, such as a gem-dimethyl group, has been shown to improve the plasmatic stability of these compounds while maintaining their antifungal activity .

Applications De Recherche Scientifique

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of novel compounds derived from similar structures. For instance, research on the synthesis of novel heterocyclic compounds derived from similar molecular structures has demonstrated their potential as anti-inflammatory and analgesic agents due to their ability to inhibit cyclooxygenase enzymes and exhibit analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). Similarly, compounds with a morpholin-3-yl structure have shown broad-spectrum antifungal activity against Candida and Aspergillus species, highlighting the potential of these compounds in developing new antifungal agents (Bardiot et al., 2015).

Antimicrobial Activity

Research into pyrimidine-triazole derivatives synthesized from molecules structurally related to the chemical compound has investigated their antimicrobial activity against selected bacterial and fungal strains. These studies have contributed to the development of novel antimicrobial agents capable of combating resistant microbial strains (Majithiya & Bheshdadia, 2022).

Biological Evaluation

The exploration of biolabile acetamides with morpholino and pyrimidinyl groups has yielded compounds with significant in vitro antibacterial and antifungal activities, illustrating the therapeutic potential of these molecules in treating infectious diseases (Kanagarajan et al., 2010).

Crystallographic Analysis

Crystallographic studies of compounds featuring oxothiazolidinyl and acetamide groups have provided insights into their molecular structures, facilitating the design of compounds with enhanced pharmacological properties (Galushchinskiy et al., 2017).

Propriétés

IUPAC Name |

2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4/c1-3-14-12-18(25)23(19(21-14)22-8-10-27-11-9-22)13-17(24)20-15-4-6-16(26-2)7-5-15/h4-7,12H,3,8-11,13H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTSMTCMFSKXKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B3011604.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B3011605.png)

![3-allyl-6-ethyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3011608.png)

![3-pentyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3011611.png)

![7-(1-(4-Fluorophenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3011614.png)

![Tert-butyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3011615.png)

![6-(1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3011617.png)

![2-(morpholinosulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3011620.png)

![N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B3011626.png)